4-(4-Bromophenoxy)benzenesulfonate
CAS No.:
Cat. No.: VC14905989
Molecular Formula: C12H8BrO4S-
Molecular Weight: 328.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrO4S- |
|---|---|
| Molecular Weight | 328.16 g/mol |
| IUPAC Name | 4-(4-bromophenoxy)benzenesulfonate |
| Standard InChI | InChI=1S/C12H9BrO4S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H,14,15,16)/p-1 |
| Standard InChI Key | DEQBSLRJMNLAHO-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a sulfonate group (-SO) and a 4-bromophenoxy moiety (-O-CH-Br). The bromine atom at the para position of the phenoxy group introduces steric and electronic effects, while the sulfonate group enhances solubility in polar solvents. Theoretical calculations based on analogous compounds suggest a molecular formula of CHBrOS and a molecular weight of approximately 329.23 g/mol .
The sulfonate ester linkage (O-SO) is pivotal for reactivity, enabling nucleophilic substitution or hydrolysis under specific conditions. Comparative analysis with (4-Bromophenyl) 4-methylbenzenesulfonate (PubChem CID 232068) reveals that methyl substitution on the sulfonate benzene reduces polarity, whereas the bromophenoxy group in 4-(4-Bromophenoxy)benzenesulfonate increases electrophilicity .
Crystallographic and Spectroscopic Data
While no direct crystallographic data exists for 4-(4-Bromophenoxy)benzenesulfonate, related sulfonate esters exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing their structures . For example, (4-Bromophenyl) 4-methylbenzenesulfonate (CCDC 282267) forms layered structures via C-H···O interactions, a feature likely shared by the target compound . Infrared spectroscopy of analogous compounds shows characteristic S=O stretches near 1360 cm and 1170 cm, while H NMR spectra display aromatic proton resonances between 7.2–8.1 ppm .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of sulfonate esters typically involves reacting sulfonic acids or their derivatives with alcohols. A patent describing the synthesis of 4-(4-phenylbutoxy) benzoic acid (CN105693508A) provides a template for multi-step sulfonate ester synthesis . While the target compound differs in substituents, key steps—such as nucleophilic substitution and catalyst-assisted coupling—remain applicable:
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Formation of the Phenoxy Intermediate:
Reacting 4-bromophenol with a benzenesulfonyl chloride derivative in the presence of a base (e.g., NaOH) could yield the sulfonate ester. This parallels the second step in CN105693508A, where lithium chloride catalyzes the reaction between 4-phenyl-n-butyl alcohol and methylsulfonyl chloride . -
Catalyst Optimization:
Transition metal catalysts like manganese chloride (used in CN105693508A for esterification) could enhance reaction efficiency by facilitating leaving group displacement .
Reaction Mechanisms
The bromine atom’s electron-withdrawing effect activates the phenoxy ring for electrophilic aromatic substitution. Meanwhile, the sulfonate group acts as a leaving group in nucleophilic reactions. For example, in alkaline conditions, hydrolysis of the sulfonate ester could yield 4-bromophenol and benzenesulfonic acid:
This reactivity is critical for designing prodrugs or controlled-release systems in pharmaceuticals.
Physicochemical Properties
Solubility and Partition Coefficients
The sulfonate group confers high solubility in polar solvents like water or ethanol. Estimated logP values, derived from analogs such as 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (PubChem CID 202089), suggest a logP of 2.1–2.5, indicating moderate lipophilicity . This balance enables membrane permeability in biological systems while retaining water solubility for excretion.
Thermal Stability
Differential scanning calorimetry (DSC) of similar sulfonates reveals decomposition temperatures above 200°C, with melting points ranging from 120–150°C . The bromine atom’s steric bulk likely increases thermal stability by reducing molecular mobility.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Sulfonate esters are widely used as alkylating agents in drug synthesis. The bromophenoxy moiety in 4-(4-Bromophenoxy)benzenesulfonate could serve as a precursor for anticancer agents, leveraging bromine’s role in DNA intercalation. For instance, analogs of this compound are explored in kinase inhibitor development .
Materials Science
In polymer chemistry, sulfonate esters act as crosslinkers or ionic conductors. Incorporating 4-(4-Bromophenoxy)benzenesulfonate into polyelectrolyte membranes could enhance proton conductivity in fuel cells, similar to Nafion derivatives.
Comparative Analysis of Structural Analogs
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